1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine
Description
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine is a sulfonamide-based piperazine derivative with the molecular formula C₁₁H₁₂ClF₃N₂O₂S and a molecular weight of 328.733 . The compound features a 4-chloro-3-(trifluoromethyl)phenyl group attached via a sulfonyl linker to a 4-ethyl-substituted piperazine ring. Its synthesis typically involves reactions between substituted phenylsulfonyl chlorides and piperazine derivatives under controlled conditions, as seen in analogous compounds .
Key structural attributes include:
- Electron-withdrawing groups: The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the phenyl ring enhance electrophilicity and metabolic stability.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O2S/c1-2-18-5-7-19(8-6-18)22(20,21)10-3-4-12(14)11(9-10)13(15,16)17/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJXOFNJEWVWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product.
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Preparation of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride
Reagents: 4-chloro-3-(trifluoromethyl)benzenesulfonic acid, thionyl chloride (SOCl₂)
Conditions: Reflux in anhydrous conditions
Reaction: [ \text{4-chloro-3-(trifluoromethyl)benzenesulfonic acid} + \text{SOCl₂} \rightarrow \text{4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride} + \text{SO₂} + \text{HCl} ]
-
Reaction with 4-ethylpiperazine
Reagents: 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, 4-ethylpiperazine
Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
Reaction: [ \text{4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride} + \text{4-ethylpiperazine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMF), mild heating
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), acidic or basic conditions
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), anhydrous conditions
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro group
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiols or sulfides
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine
- Molecular Formula : C13H15ClF3N2O2S
- Molecular Weight : 348.79 g/mol
The compound features a piperazine ring substituted with a sulfonyl group and a trifluoromethyl phenyl moiety, which contributes to its biological activity and chemical reactivity.
Biological Activities
- Anticancer Properties : Research indicates that derivatives of sulfonamide compounds, including those similar to this compound, exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa. The presence of the sulfonamide group is crucial for this antimicrobial activity .
- Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can also act as anti-inflammatory agents by modulating inflammatory pathways, although specific data on this compound is limited .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : The initial step includes the reaction of ethyl piperazine with appropriate sulfonyl chlorides.
- Substitution Reactions : The introduction of the trifluoromethyl group may be achieved through electrophilic aromatic substitution methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for biological testing.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating new sulfonamide derivatives, researchers synthesized this compound and tested its effects on various cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
Another research effort focused on assessing the antimicrobial properties of this compound against common bacterial strains. The compound exhibited significant inhibitory effects, particularly against E. coli, highlighting its potential utility in treating bacterial infections .
Mechanism of Action
The mechanism of action of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Positional Isomerism : The target compound differs from 's analogue in the positions of Cl and CF₃ on the phenyl ring (4-Cl-3-CF₃ vs. 2-Cl-5-CF₃), which may alter electronic properties and biological interactions.
- Substituent Effects: The 4-ethyl group on piperazine (target compound) increases hydrophobicity compared to unsubstituted piperazines (e.g., ).
Comparison of Yields :
- reports 35% yield for a trifluoromethylphenylpiperazine derivative, highlighting challenges in sterically hindered reactions.
Physicochemical Properties
- Lipophilicity: The target compound’s Cl and CF₃ groups increase logP compared to non-halogenated analogues (e.g., ).
- Solubility: Sulfonyl groups improve aqueous solubility relative to non-polar derivatives like 1-(4-Trifluoromethylphenyl)piperazine .
Biological Activity
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a piperazine ring substituted with a sulfonyl group and a chlorinated trifluoromethyl phenyl moiety, which are crucial for its biological activity.
This compound exhibits various mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular processes, which may lead to reduced proliferation of cancer cells.
- Receptor Modulation : It interacts with specific receptors in the body, potentially altering signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of proliferation |
| MCF10A (non-cancer) | 2.5 | Lesser effect compared to cancer cells |
The selectivity index indicates a promising therapeutic window, suggesting that this compound could preferentially target cancer cells over normal cells.
Anti-inflammatory Effects
In vivo studies have indicated that the compound possesses anti-inflammatory properties. It has been observed to reduce markers of inflammation in animal models, which could be beneficial for treating conditions characterized by chronic inflammation.
Case Studies
Several case studies have investigated the biological activity of this compound:
-
Study on Breast Cancer Metastasis :
- Objective : To evaluate the effect on metastasis in a mouse model.
- Findings : The compound significantly inhibited lung metastasis formation in mice injected with MDA-MB-231 cells, outperforming standard treatments.
-
Inflammation Model :
- Objective : To assess anti-inflammatory activity.
- Findings : Inflammation markers were reduced by 50% after treatment with the compound in a controlled experiment.
Safety and Toxicology
Toxicological assessments indicate that while the compound shows potent biological activity, it also requires careful evaluation regarding its safety profile. Preliminary studies suggest low toxicity in normal cell lines, but further research is necessary to establish comprehensive safety data.
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirm regiochemistry and purity (¹H/¹³C NMR in DMSO-d₆ or CDCl₃) .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- Elemental Analysis : Ensure stoichiometric accuracy (±0.3% tolerance) .
Table 1 : Example Characterization Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz) | δ 7.85 (d, J=8.4 Hz, 1H, aromatic), δ 3.45 (m, 4H, piperazine) |
| HRMS (ESI+) | [M+H]⁺: Calculated 423.08, Found 423.09 |
How can the three-dimensional conformation and electronic properties of this compound be analyzed?
Q. Basic
- X-ray Crystallography : Resolve steric interactions (e.g., sulfonyl group orientation) and hydrogen-bonding networks .
- Computational Modeling (DFT) : Optimize geometry using Gaussian 16 at B3LYP/6-31G* level; calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- UV-Vis Spectroscopy : Assess π→π* transitions in aromatic systems (λmax ~270 nm in ethanol) .
What biological targets and mechanisms are hypothesized for this compound?
Q. Basic
- Targets : Serotonergic receptors (5-HT₆/7) due to piperazine’s affinity for monoamine transporters .
- Methodology :
How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving substituent variations?
Q. Advanced
- Systematic Substituent Variation : Compare analogs with substituents at the phenyl (e.g., Cl vs. CF₃) and piperazine (e.g., ethyl vs. methyl) positions .
- Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
- Validation : Cross-check in vitro (e.g., receptor binding) and in silico (molecular docking) results to identify outliers .
Table 2 : Hypothetical SAR Trends
| Substituent (R) | LogP | 5-HT₇ IC₅₀ (nM) | Notes |
|---|---|---|---|
| -Cl | 3.2 | 120 | Moderate affinity |
| -CF₃ | 3.8 | 85 | Enhanced lipophilicity |
What strategies optimize stability during storage and handling?
Q. Advanced
- Storage : Lyophilize and store at -20°C under argon; avoid light (use amber vials) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Handling : Use gloveboxes for moisture-sensitive steps; minimize exposure to acidic/basic conditions .
How can in silico modeling predict binding interactions with biological targets?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Dock into 5-HT₇ receptor (PDB: 6WGT) to identify key residues (e.g., Asp162 hydrogen bonding) .
- MD Simulations (GROMACS) : Simulate 100 ns trajectories to assess binding pose stability under physiological conditions .
- Free Energy Calculations (MM-PBSA) : Estimate ΔGbinding to rank analogs .
What multi-step synthesis optimizations improve yield and purity?
Q. Advanced
- Intermediate Isolation : Purify sulfonamide intermediates via recrystallization (hexane/EtOAc) to ≥98% purity .
- Reaction Optimization : Use microwave-assisted synthesis (100°C, 30 min) for 20% higher yield vs. conventional heating .
- Process Analytics : In-line FTIR monitors reaction progression (e.g., sulfonyl chloride consumption) .
Table 3 : Synthesis Optimization Parameters
| Parameter | Conventional | Optimized |
|---|---|---|
| Temperature | 80°C | 100°C (MW) |
| Time | 6 hours | 30 minutes |
| Yield | 65% | 85% |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
